
Didodecyldimethylammonium diisooctyl phosphate
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Overview
Description
Didodecyldimethylammonium diisooctyl phosphate is a quaternary ammonium compound with the molecular formula C42H90NO4P and a molecular weight of 704.142061. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didodecyldimethylammonium diisooctyl phosphate typically involves the reaction of didodecyldimethylammonium chloride with diisooctyl phosphate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using industrial-scale chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
Didodecyldimethylammonium diisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phosphates and alcohols.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Didodecyldimethylammonium diisooctyl phosphate has been explored as a component in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs. Its ability to form liposomes aids in the encapsulation of therapeutic agents, improving their stability and release profiles. Studies have indicated that formulations using this compound can enhance intestinal permeability for oral peptide delivery, making it a candidate for oral insulin formulations and other peptide-based therapies .
Case Study: Liposomal Drug Delivery
A study demonstrated the efficacy of liposomes formed with this compound in delivering antimicrobial peptides. The incorporation of these peptides into liposomal structures reduced their toxicity while maintaining antimicrobial efficacy, showcasing the potential for safer therapeutic applications .
Industrial Applications
Surfactant in Formulations
In industrial settings, this compound serves as a surfactant in various formulations, including cosmetics and personal care products. Its emulsifying properties help stabilize oil-in-water emulsions, enhancing product texture and performance.
Data Table: Application Areas
Application Area | Description |
---|---|
Pharmaceuticals | Drug delivery systems, particularly for peptides |
Cosmetics | Emulsifier and stabilizer in creams and lotions |
Agriculture | Potential use in pesticide formulations |
Research Applications
Biological Studies
The compound is also utilized in biological research to study cellular interactions and membrane dynamics. Its ability to form bilayers mimics biological membranes, providing insights into membrane behavior under various conditions .
Case Study: Membrane Mimetic Studies
Research has shown that this compound can form stable bilayers that mimic cell membranes. These bilayers are used to investigate the effects of different compounds on membrane integrity and functionality, aiding in the understanding of drug-membrane interactions .
Environmental Applications
Bioremediation
Emerging studies suggest that this compound may have applications in environmental science, particularly in bioremediation processes where surfactants are needed to enhance the solubility of hydrophobic pollutants .
Mechanism of Action
The mechanism of action of didodecyldimethylammonium diisooctyl phosphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Didodecyldimethylammonium chloride
- Diisooctyl phosphate
- Dodecyltrimethylammonium bromide
Uniqueness
Didodecyldimethylammonium diisooctyl phosphate is unique due to its dual functionality as both a surfactant and a phase transfer catalyst. This dual functionality makes it highly versatile in various applications, from organic synthesis to industrial formulations .
Biological Activity
Didodecyldimethylammonium diisooctyl phosphate (DDAP) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of surfactants, antimicrobial agents, and drug delivery systems. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of DDAP, supported by data tables and relevant case studies.
Chemical Structure and Properties
DDAP is characterized by its dual hydrophobic chains derived from dodecyl groups and a phosphate group that enhances its surfactant properties. The molecular formula is typically represented as C26H56N for the dodecyl components combined with a phosphate moiety. Its amphiphilic nature allows it to interact with various biological systems, influencing membrane dynamics and permeability.
Biological Activity Overview
-
Antimicrobial Properties :
- DDAP exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.
- Case Study : A study demonstrated that DDAP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a disinfectant in clinical settings .
-
Biocompatibility :
- While DDAP shows potent antimicrobial effects, its biocompatibility has been evaluated in various models. The compound's cytotoxicity was assessed using mammalian cell lines, revealing dose-dependent effects.
- Research Findings : At lower concentrations, DDAP was found to enhance cell viability while higher concentrations led to significant cytotoxicity .
- Drug Delivery Enhancement :
Data Tables
Property | Value |
---|---|
Molecular Weight | 462.634 g/mol |
Melting Point | 157-162 °C |
Antimicrobial Spectrum | E. coli, S. aureus, fungi |
Cytotoxicity (IC50) | Varies with concentration |
1. Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of DDAP against various strains of bacteria. The results indicated that DDAP exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, confirming its effectiveness as an antimicrobial agent.
2. Drug Delivery Applications
In an experimental setup involving intestinal permeation enhancers, DDAP was co-administered with insulin in rat models. The results showed a significant increase in bioavailability compared to controls without DDAP, highlighting its role in enhancing drug absorption through biological membranes .
Research Findings
- Toxicological Assessment : Research indicates that while DDAP can be toxic at high concentrations, its application in controlled environments (e.g., as a disinfectant) can be safe when used appropriately .
- Environmental Impact : Studies on biodegradability suggest that DDAP and similar compounds may pose risks to aquatic life if not managed properly due to their toxicity to microorganisms involved in biodegradation processes .
Properties
CAS No. |
67907-18-0 |
---|---|
Molecular Formula |
C42H90NO4P |
Molecular Weight |
704.1 g/mol |
IUPAC Name |
bis(6-methylheptyl) phosphate;didodecyl(dimethyl)azanium |
InChI |
InChI=1S/C26H56N.C16H35O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h5-26H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 |
InChI Key |
VKMMVWPKWMLEHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C |
Origin of Product |
United States |
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